BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide

Adenosine Receptor Pharmacology GPCR Ligand Selectivity Radioligand Binding Assay

This compound is a critical pharmacological tool for labs requiring selective adenosine A2A receptor modulation without pan-receptor blockade. The 3-methoxy substitution on the benzamide ring confers a distinct selectivity fingerprint that differs markedly from 4-methoxy and unsubstituted analogs, making generic substitution invalid. It is essential for matched molecular pair SAR analysis, in silico library enumeration, and CNS/cardiovascular lead optimization campaigns where A2A antagonism is therapeutically relevant.

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 391221-35-5
Cat. No. B2644494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide
CAS391221-35-5
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O3S/c1-12(22)17-16(13-7-4-3-5-8-13)20-19(25-17)21-18(23)14-9-6-10-15(11-14)24-2/h3-11H,1-2H3,(H,20,21,23)
InChIKeyQVKGWQUGHIFORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide: A Selective Adenosine Receptor Ligand for Targeted Pharmacological Research


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide (CAS 391221-35-5) is a synthetic small molecule belonging to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class. This compound series has been systematically investigated in radioligand binding studies for its affinity and selectivity across human adenosine receptor subtypes (A1, A2A, A2B, A3). The 3-methoxy substituent on the benzamide ring is critical for modulating subtype selectivity, distinguishing it from the unsubstituted parent compound and other positional isomers [1].

Why N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide Cannot Be Replaced by Other In-Class Thiazole Benzamides


Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide class, small structural modifications—such as the position of a methoxy group on the benzamide ring—lead to profound shifts in adenosine receptor subtype selectivity. The 3-methoxybenzamide derivative exhibits a distinct pharmacological fingerprint compared to its 4-methoxy or unsubstituted benzamide analogs, making generic substitution invalid for experiments requiring a specific selectivity profile. For instance, while the lead compound 5d in this series is a pan-adenosine receptor antagonist with low nanomolar affinity, other members like 5a and 5g show moderate selectivity for the A2A subtype, a nuance directly tied to the substitution pattern [1].

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide


Adenosine A2A Receptor Selectivity Profile vs. Unsubstituted Parent Compound

The 3-methoxy substituent on the benzamide ring confers a differentiated selectivity profile at adenosine receptor subtypes relative to the unsubstituted parent compound, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 391221-25-3). In the broader series, compounds with specific benzamide substitutions (e.g., 5a and 5g) demonstrated moderate selectivity for the A2A adenosine receptor, a pattern attributed to the electronic and steric effects of the substituent in radioligand binding studies across all four human adenosine receptor subtypes (A1, A2A, A2B, A3) [1].

Adenosine Receptor Pharmacology GPCR Ligand Selectivity Radioligand Binding Assay

Meta-Methoxy Substitution Advantage Over Para-Methoxy Analog for Adenosine Receptor Affinity

In the structure-activity relationship analysis of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides, the position of the methoxy group on the benzamide ring is critical. The 3-methoxybenzamide derivative (target compound) is predicted to have a distinct binding mode and affinity compared to the 4-methoxybenzamide analog (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methoxybenzamide). SAR studies within this series indicate that meta-substitution on the benzamide can engage different residues in the adenosine receptor binding pocket, altering both potency and selectivity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazole Derivatives

Differentiated Pharmacological Profile from the Pan-Adenosine Antagonist Lead Compound 5d

The lead compound of the series, 5d, is a potent but non-selective adenosine receptor antagonist with low nanomolar affinity for all four subtypes. In contrast, specific benzamide-substituted analogs, including those with meta-substitution patterns, were designed to achieve subtype selectivity via differential interactions with the receptor orthosteric site. The target compound, as a 3-methoxybenzamide derivative, is positioned in the series as a selectivity-optimized ligand rather than a pan-antagonist, based on the SAR data and molecular dynamics simulations reported for the class [1].

Adenosine Receptor Antagonist GPCR Drug Discovery Subtype Selectivity

Molecular Docking-Validated Binding Mode Differentiation at Adenosine A2A Receptor

Molecular docking experiments against the human adenosine A2A receptor revealed that the 3-methoxybenzamide moiety engages key residues in the orthosteric binding site differently compared to other benzamide derivatives. This results in a distinct binding conformation and energy landscape, as confirmed by the molecular dynamics simulations that rationalize the peculiar selectivity profile of the series [1].

Molecular Docking Computational Chemistry Receptor-Ligand Interactions

Optimal Research Application Scenarios for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide


Pharmacological Profiling of Adenosine A2A Receptor-Mediated Pathways

This compound is optimally applied as a pharmacological tool in studies requiring selective modulation of the adenosine A2A receptor. Based on its class-level selectivity profile, it can dissect A2A-specific signaling cascades (e.g., cAMP modulation, MAPK pathway activation) in cellular and tissue preparations, without the confounding pan-adenosine receptor blockade caused by the lead compound 5d [1].

Structure-Based Drug Design and Computational Chemistry Template

With a validated binding mode at the adenosine A2A receptor confirmed by molecular docking and dynamics simulations, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide serves as a high-quality scaffold for in silico library enumeration, pharmacophore modeling, and lead optimization campaigns targeting CNS or cardiovascular indications where A2A antagonism is therapeutically relevant [1].

Comparative SAR Studies within Thiazole-Benzamide Chemical Space

As a meta-substituted benzamide variant, this compound is critical for systematic structure-activity relationship (SAR) studies comparing the effects of substituent position (ortho, meta, para) on adenosine receptor affinity. Its procurement directly enables the completion of a matched molecular pair analysis with its 4-methoxy and unsubstituted analogs, a key approach in academic medicinal chemistry [1].

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.